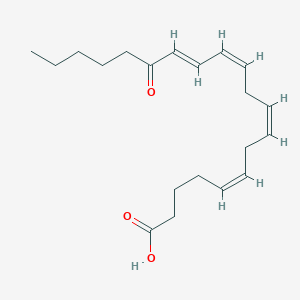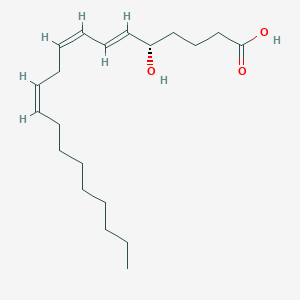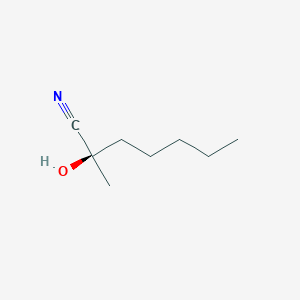![molecular formula C8H7NOS B163663 Thieno[2,3-b]pyridin-2-ylmethanol CAS No. 131337-81-0](/img/structure/B163663.png)
Thieno[2,3-b]pyridin-2-ylmethanol
Vue d'ensemble
Description
Thieno[2,3-b]pyridin-2-ylmethanol is a chemical compound with the CAS Number: 131337-81-0 . It has a molecular weight of 165.22 .
Synthesis Analysis
There are several methods for the synthesis of thieno[2,3-b]pyridines . For instance, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from various compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The InChI code for Thieno[2,3-b]pyridin-2-ylmethanol is 1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 .Chemical Reactions Analysis
Thieno[2,3-b]pyridines have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyridin-2-ylmethanol is a solid at room temperature . It has a boiling point of 46.5-49°C .Applications De Recherche Scientifique
1. Drug Discovery and Synthesis
Thieno[2,3-b]pyridin-2-ylmethanol plays a significant role in drug discovery. The compound's first regioselective, mild bromination has been described, demonstrating selectivity toward the 4-position and showing potential as a building block for drug discovery research (S. Lucas et al., 2015).
2. Anti-Proliferative Activities
Research has shown that thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against various human cancer cell lines. New thieno[2,3-b]pyridine derivatives with improved aqueous solubility have been synthesized, retaining potent anti-proliferative actions. This new lead structure forms the basis of future explorations into this class of compounds (Natalie A. Haverkate et al., 2021).
3. Solubility Improvement for Clinical Application
Thieno[2,3-b]pyridines have low water solubility, presenting challenges for clinical application. Strategies to improve this include substituting the sulfur atom with nitrogen and using cholesteryl-poly(allylamine) polymer matrix for water solubilization, enhancing their potency against cancer cells (A. Zafar et al., 2018).
4. Use in Dye Synthesis
Thieno[2,3-b]pyridines have been utilized in dye synthesis, specifically in the formation of disperse dyes for polyester fibers (Yuh-Wen Ho, 2005).
5. Broad Biological Properties
These derivatives are important due to their remarkable biological properties, being involved in various applications like herbicides, fungicides, pesticides, medicines, and dyes. The synthesis methods and applications have been comprehensively reviewed (L. Jian, 2008).
6. Antimicrobial Activity
Recent studies indicate that thieno[2,3-b]pyridines exhibit moderate antimicrobial activity, broadening their potential application in medical treatments (N. M. Rateb, 2008).
Mécanisme D'action
Target of Action
Thieno[2,3-b]pyridin-2-ylmethanol is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological and biological utility . These compounds have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, the primary targets of Thieno[2,3-b]pyridin-2-ylmethanol could be Pim-1 kinases and proteins involved in multidrug resistance.
Mode of Action
As a potential pim-1 kinase inhibitor, it may interact with the atp-binding site of the kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Biochemical Pathways
Thieno[2,3-b]pyridin-2-ylmethanol, as a potential Pim-1 kinase inhibitor, could affect several biochemical pathways. Pim-1 kinase is involved in cell survival and proliferation pathways, and its inhibition can lead to the suppression of these pathways .
Result of Action
The molecular and cellular effects of Thieno[2,3-b]pyridin-2-ylmethanol’s action would depend on its specific targets and mode of action. As a potential Pim-1 kinase inhibitor, it could induce cell cycle arrest and apoptosis, leading to the suppression of cell proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
thieno[2,3-b]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKSWZEEAGBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428152 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridin-2-ylmethanol | |
CAS RN |
131337-81-0 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)



![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)




